4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H12ClF3N2 and its molecular weight is 240.65 g/mol. The purity is usually 95%.
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Biological Activity
4-(Chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, characterized by its five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique structural features of this compound, including the chloromethyl and trifluoromethyl groups, enhance its reactivity and potential for further functionalization in medicinal chemistry.
Chemical Structure
The chemical formula of this compound is with a molecular weight of 240.65 g/mol. The presence of the chloromethyl group allows for versatile modifications, while the trifluoromethyl group increases lipophilicity, potentially enhancing biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit significant biological activities due to their ability to interact with various biological targets. The following table summarizes key biological activities associated with this compound:
Biological Activity | Description |
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Anti-inflammatory | Inhibits inflammatory pathways, potentially reducing symptoms in conditions like arthritis. |
Analgesic | Provides pain relief through modulation of pain pathways. |
Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent. |
Enzyme Inhibition | Interacts with specific enzymes, leading to inhibition that can alter metabolic pathways. |
The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. Studies have shown that modifications in the pyrazole structure can enhance binding affinity and specificity towards biological targets. This interaction often leads to downstream effects that mediate biological responses.
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro.
- Analgesic Properties : Another research project assessed the analgesic potential by using animal models to test pain response after administration of the compound, showing a marked reduction in pain sensitivity compared to controls.
- Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Synthesis and Functionalization
The synthesis of this compound involves several key steps:
- Formation of Pyrazole Ring : Typically achieved through the reaction of hydrazine with a suitable carbonyl compound.
- Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether in the presence of a Lewis acid.
- Trifluoromethylation : This step can be performed using trifluoromethylating agents to enhance lipophilicity.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2/c1-6(2)4-15-5-7(3-10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYAKDWYVGXBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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